molecular formula C7H8O2S B3045373 Ethanone, 2-methoxy-1-(2-thienyl)- CAS No. 105729-09-7

Ethanone, 2-methoxy-1-(2-thienyl)-

Cat. No.: B3045373
CAS No.: 105729-09-7
M. Wt: 156.2 g/mol
InChI Key: GNPJSVWAZAWZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-methoxy-1-(2-thienyl)- is an organic compound with the molecular formula C7H8O2S It is a derivative of ethanone, where the methoxy group is attached to the second carbon and a thienyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-methoxy-1-(2-thienyl)- typically involves the reaction of 2-thiophenecarboxaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: Ethanone, 2-methoxy-1-(2-thienyl)- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2-methoxy-1-(2-thienyl)ethanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-methoxy-1-(2-thienyl)acetic acid.

    Reduction: 2-methoxy-1-(2-thienyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 2-methoxy-1-(2-thienyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-methoxy-1-(2-thienyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues, thereby altering their function.

Comparison with Similar Compounds

  • Ethanone, 1-(2-thienyl)-
  • Ethanone, 1-(4-methyl-2-thienyl)-
  • 2-Acetylthiophene

Comparison: Ethanone, 2-methoxy-1-(2-thienyl)- is unique due to the presence of the methoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, the methoxy group can participate in hydrogen bonding, affecting the compound’s solubility and boiling point. Additionally, the electronic effects of the methoxy group can influence the compound’s reactivity in various chemical reactions.

Properties

IUPAC Name

2-methoxy-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPJSVWAZAWZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547048
Record name 2-Methoxy-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105729-09-7
Record name 2-Methoxy-1-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105729-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-methoxy-1-(2-thienyl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 2-methoxy-1-(2-thienyl)-
Reactant of Route 3
Reactant of Route 3
Ethanone, 2-methoxy-1-(2-thienyl)-
Reactant of Route 4
Reactant of Route 4
Ethanone, 2-methoxy-1-(2-thienyl)-
Reactant of Route 5
Reactant of Route 5
Ethanone, 2-methoxy-1-(2-thienyl)-
Reactant of Route 6
Reactant of Route 6
Ethanone, 2-methoxy-1-(2-thienyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.